molecular formula C12H18O B11953377 3,3-Dimethyl-4-phenylbutan-2-ol CAS No. 67682-19-3

3,3-Dimethyl-4-phenylbutan-2-ol

Cat. No.: B11953377
CAS No.: 67682-19-3
M. Wt: 178.27 g/mol
InChI Key: IKPBBBOULQXHTE-UHFFFAOYSA-N
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Description

3-Benzyl-3-methyl-2-butanol is an organic compound with the molecular formula C12H18O. It is a tertiary alcohol, characterized by a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Benzyl-3-methyl-2-butanol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a suitable carbonyl compound (like acetone) to form the desired alcohol. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reagent concentrations .

Industrial Production Methods

In an industrial setting, the production of 3-Benzyl-3-methyl-2-butanol may involve similar synthetic routes but on a larger scale. The process would include the use of specialized equipment to ensure the purity and yield of the product. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3-methyl-2-butanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl methyl ketone, while reduction could produce 3-benzyl-3-methylbutane .

Scientific Research Applications

3-Benzyl-3-methyl-2-butanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Benzyl-3-methyl-2-butanol exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes. The exact mechanism can vary depending on the context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-3-methyl-2-butanol is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

67682-19-3

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

3,3-dimethyl-4-phenylbutan-2-ol

InChI

InChI=1S/C12H18O/c1-10(13)12(2,3)9-11-7-5-4-6-8-11/h4-8,10,13H,9H2,1-3H3

InChI Key

IKPBBBOULQXHTE-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)CC1=CC=CC=C1)O

Origin of Product

United States

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